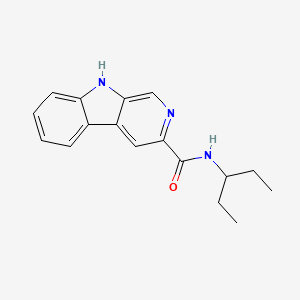
N-(Pentan-3-yl)-9H-beta-carboline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Pentan-3-yl)-9H-beta-carboline-3-carboxamide: is a complex organic compound belonging to the beta-carboline family. Beta-carbolines are known for their diverse biological activities, including potential therapeutic effects. This compound features a pentan-3-yl group attached to the nitrogen atom of the carboxamide functional group, making it structurally unique.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(Pentan-3-yl)-9H-beta-carboline-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the beta-carboline core, followed by the introduction of the carboxamide group and the pentan-3-yl substituent. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, making the compound available for various applications.
化学反応の分析
Types of Reactions: N-(Pentan-3-yl)-9H-beta-carboline-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms, modifying the compound’s reactivity.
Substitution: This reaction involves replacing one functional group with another, potentially enhancing the compound’s biological activity.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide, often used under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride, typically used in anhydrous solvents.
Substitution: Common reagents include halogenating agents and nucleophiles, often used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: N-(Pentan-3-yl)-9H-beta-carboline-3-carboxamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and neuroprotective effects.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical products, leveraging its unique chemical properties.
作用機序
The mechanism of action of N-(Pentan-3-yl)-9H-beta-carboline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
類似化合物との比較
N-(Pentan-3-yl)hydroxylamine: This compound features a similar pentan-3-yl group but differs in its functional groups and reactivity.
Pendimethalin: A herbicide with a similar structural motif but different applications and biological activity.
Uniqueness: N-(Pentan-3-yl)-9H-beta-carboline-3-carboxamide stands out due to its beta-carboline core, which imparts unique biological properties and potential therapeutic applications. Its structural complexity and versatility make it a valuable compound for scientific research and industrial applications.
特性
CAS番号 |
89508-06-5 |
|---|---|
分子式 |
C17H19N3O |
分子量 |
281.35 g/mol |
IUPAC名 |
N-pentan-3-yl-9H-pyrido[3,4-b]indole-3-carboxamide |
InChI |
InChI=1S/C17H19N3O/c1-3-11(4-2)19-17(21)15-9-13-12-7-5-6-8-14(12)20-16(13)10-18-15/h5-11,20H,3-4H2,1-2H3,(H,19,21) |
InChIキー |
CMPDDPMTTGXSGO-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)NC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


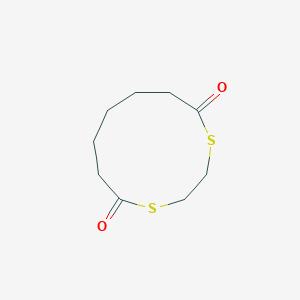
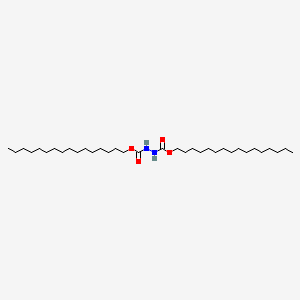
![Ethyl 2-cyano-5-[(furan-2-yl)oxy]penta-2,4-dienoate](/img/structure/B14396458.png)
![Trimethyl[1-(4-methylphenyl)prop-2-en-1-yl]silane](/img/structure/B14396464.png)
![4-[(E)-(4-Aminobutylidene)amino]butanal](/img/structure/B14396470.png)
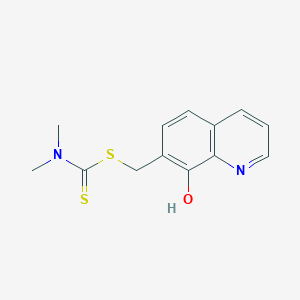
![2-{4-[(1-Cyclohexyl-2-methylpropan-2-yl)oxy]anilino}butanoic acid](/img/structure/B14396487.png)
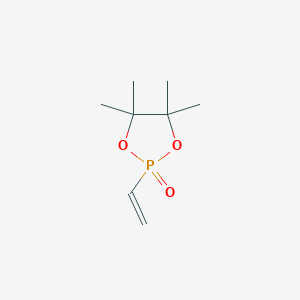
![5-[4-(Benzyloxy)-2,6-dimethylphenyl]cyclohexane-1,3-dione](/img/structure/B14396499.png)
![4-(Hydroxyimino)-3,7,7-trimethylbicyclo[4.1.0]heptan-3-yl nitrate](/img/structure/B14396503.png)
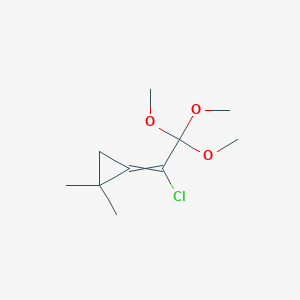
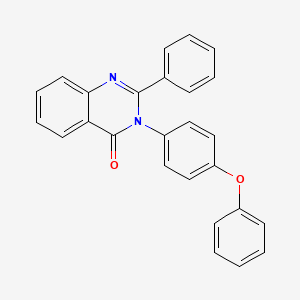
![Dimethyl {2-[(acetyloxy)imino]propyl}phosphonate](/img/structure/B14396524.png)
![N-Ethyl-N'-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea](/img/structure/B14396546.png)
